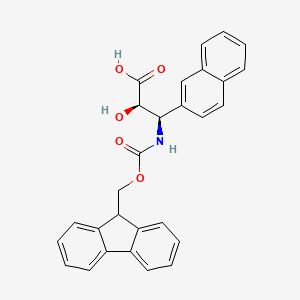
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid is a useful research compound. Its molecular formula is C28H23NO5 and its molecular weight is 453.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid (CAS No. 1217649-42-7) is a non-natural amino acid derivative notable for its potential applications in medicinal chemistry and peptide synthesis. This compound features a complex structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in the synthesis of peptides and proteins.
The molecular formula of this compound is C24H23NO5, with a molecular weight of 403.43 g/mol. It is typically stored at temperatures between 2°C and 8°C to maintain stability.
| Property | Value |
|---|---|
| Molecular Formula | C24H23NO5 |
| Molecular Weight | 403.43 g/mol |
| CAS Number | 1217649-42-7 |
| Storage Conditions | Sealed, dry, 2-8°C |
Biological Activity
Research into the biological activity of this compound has revealed several key areas of interest:
Antimicrobial Activity
A study investigated the antimicrobial properties of various derivatives related to this compound. It was found that certain derivatives exhibited significant inhibitory effects against common pathogens such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) for some derivatives was as low as 64 µg/mL against Candida albicans and 128 µg/mL against Staphylococcus aureus .
Peptide Synthesis
The Fmoc group in this compound allows it to be utilized as a protecting group in peptide synthesis. This is crucial for the stepwise assembly of peptides, particularly in solid-phase peptide synthesis (SPPS). The use of Fmoc protects the amino group during coupling reactions, facilitating the selective addition of amino acids .
Neuroprotective Effects
Preliminary studies suggest that compounds similar to this compound may exhibit neuroprotective effects. These effects are hypothesized to be mediated through modulation of neurotransmitter systems or by reducing oxidative stress within neuronal cells .
Case Studies
- Synthesis and Characterization : A research team synthesized this compound using a modified protocol that improved yield and purity compared to traditional methods. The characterization involved NMR and mass spectrometry, confirming the structure and purity levels suitable for biological testing .
- In Vivo Studies : In vivo studies are ongoing to evaluate the efficacy of this compound in animal models of neurodegenerative diseases. Early results indicate potential benefits in cognitive function preservation .
Properties
IUPAC Name |
(2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-naphthalen-2-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO5/c30-26(27(31)32)25(19-14-13-17-7-1-2-8-18(17)15-19)29-28(33)34-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-15,24-26,30H,16H2,(H,29,33)(H,31,32)/t25-,26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRSSKRYMVZCSB-CLJLJLNGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(C(=O)O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@H]([C@H](C(=O)O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654726 |
Source


|
| Record name | (2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217655-36-1 |
Source


|
| Record name | (2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














